
Ginsenoside Rd
説明
ジンセノサイドRdは、オタネニンジンの主要成分であるプロトパナキサジオール型ジンセノサイドに属する生物活性化合物です。 この化合物は、抗癌、抗糖尿病、抗炎症、神経保護、心保護効果など、多岐にわたる強力な薬理作用により注目を集めています .
2. 製法
合成経路と反応条件: ジンセノサイドRdは、酵素変換法により合成できます。 微生物培養物からのグリコシダーゼや植物抽出物による、ジンセノサイドの側鎖糖基の特異的な加水分解は、一般的なアプローチです。 β-グルコシダーゼ、β-キシロシダーゼ、α-l-アラビノフラノシダーゼ、α-l-ラムノシダーゼなどの酵素がこの目的で使用されます .
工業的製造方法: ジンセノサイドRdの工業的製造には、微生物とその酵素系を用いた生体変換プロセスが含まれます。 好気的条件下では、真菌による生体変換は、スケールアップが容易な効率的で安価な方法を提供します。 特に、大腸菌からの組換え高熱性酵素は、生物医学的または製薬業界において効率的な変換を示しています .
準備方法
Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for this purpose .
Industrial Production Methods: The industrial production of this compound involves biotransformation processes using microorganisms and their enzymatic systems. Under aerobic conditions, fungus biotransformation provides an efficient and inexpensive method that can be easily scaled up. Recombinant enzymes from Escherichia coli, especially recombinant hyperthermophilic enzymes, have shown efficient conversion in biomedical or pharmaceutical industries .
化学反応の分析
Table 1: Enzymatic Conversion to Ginsenoside Rd
Enzyme Source | Substrate | Reaction | Optimal Conditions | Yield |
---|---|---|---|---|
β-glucosidase (Thermotoga thermarum) | Rb1 | Rb1 → Rd via C-20 β-(1→6) cleavage | pH 4.8, 90°C | 95% |
α-L-arabinofuranosidase (Bacillus subtilis) | Rc | Rc → Rd via C-20 arabinose removal | pH 5.0, 40°C | 90% |
Pectinase | Rb1 | Rb1 → Rd via glycosidase activity | pH 6.0, 52.5°C | 83.14% |
-
The β-glucosidase from Thermotoga thermarum selectively cleaves the outer glucose at C-20 of Rb1, preserving the inner glucose and olefin chain .
-
Microbial systems like Paecilomyces bainier and Aspergillus niger achieve >85% conversion of Rb1 to Rd under mild conditions (pH 5.0–7.0, 30–37°C) .
Table 2: Hypothetical Thermal Products of this compound
Reaction Type | Product | Structural Change |
---|---|---|
Dehydration | Rk3/Rh4 | Double bond shift to C-20/22 |
Hydrolysis | PPD | Complete deglycosylation |
Microbial Biotransformation
Fungal and bacterial systems catalyze hydroxylation, cyclization, and hydrogenation of Rd’s olefin chain:
-
Hydroxylation : Irpex lacteus introduces hydroxyl groups at C-22 and C-23, generating epimers (e.g., compounds 1 and 2 ) .
-
Cyclization : Double bond transfer from C-24(25) to C-25(26) forms cyclopropane structures, as seen in rare ginsenosides .
Key Observations:
-
Biotransformation products accumulate gradually, with Rd’s hydroxylation at C-23 showing no stereoselectivity .
-
These pathways are distinct from conventional deglycosylation, enabling access to novel ginsenosides under mild conditions .
Downstream Metabolites
This compound serves as an intermediate for pharmacologically active derivatives:
-
Conversion to Compound K (CK) : Gut microbiota (e.g., Lactobacillus brevis) hydrolyzes Rd’s C-3 glucose via β-glucosidase, yielding CK .
-
Formation of Rg3 : Enzymatic cleavage of Rd’s C-20 glucose produces 20(S)-Rg3, a potential antitumor agent .
Stability and Reactivity
科学的研究の応用
Neuroprotective Effects
Ginsenoside Rd has been extensively studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
- Alzheimer's Disease : Research indicates that this compound enhances learning and memory in APP transgenic mice by regulating the NF-κB pathway, which reduces pro-inflammatory factors and improves cholinergic function by increasing acetylcholine levels . Furthermore, it inhibits tau protein phosphorylation, a hallmark of Alzheimer's pathology, by modulating the activity of protein phosphatase 2A and other related kinases .
- Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to mitigate oxidative stress and apoptosis in neuronal cells. It enhances mitochondrial function and reduces cell death induced by neurotoxic agents like MPP+ by increasing antioxidant enzyme activity .
Table 1: Neuroprotective Mechanisms of this compound
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
- Periodontitis : A study demonstrated that this compound effectively inhibits the growth of Porphyromonas gingivalis, a bacterium associated with periodontitis. It also reduces inflammatory responses in periodontal tissues .
- Autoimmune Diseases : In models of Guillain-Barré syndrome, this compound has been shown to attenuate experimental autoimmune neuritis by modulating macrophage activity and reducing inflammatory cytokine production .
Table 2: Anti-Inflammatory Applications of this compound
Condition | Mechanism of Action | Reference |
---|---|---|
Periodontitis | Inhibits P. gingivalis; reduces inflammatory response | |
Autoimmune Diseases | Modulates macrophage activity; decreases cytokine production |
Cardiovascular Health
Emerging research suggests that this compound may have protective effects on cardiovascular health.
- Ischemic Stroke : this compound has been shown to ameliorate ischemic stroke outcomes by reducing neuronal apoptosis and inflammation through calcium channel modulation . Its ability to enhance blood flow and reduce oxidative stress further supports its potential as a therapeutic agent for stroke patients.
Diabetes Management
This compound also shows promise in managing metabolic disorders such as diabetes.
- Type II Diabetes : Studies indicate that this compound can improve insulin sensitivity and reduce hyperglycemia in diabetic models. Its effects on glucose metabolism are linked to the modulation of AMPK signaling pathways .
Table 3: Applications in Diabetes Management
作用機序
ジンセノサイドRdは、さまざまな分子標的や経路を通じてその効果を発揮します。
類似化合物との比較
ジンセノサイドRdは、ジンセノサイドRb1、ジンセノサイドRg3、ジンセノサイドRh2などの他の類似化合物と比較されます。
特性
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVZILFNVRJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52705-93-8 | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 209 °C | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。